1-(3,5-Dibromophenyl)ethane-1,2-diamine

Physicochemical Properties Lipophilicity Drug Design

Sourcing 1-(3,5-Dibromophenyl)ethane-1,2-diamine (CAS 1089345-61-8) is a strategic choice for programs requiring a lipophilic, electron-rich aryl diamine core. This molecule is uniquely differentiated by its 3,5-dibromo-substitution pattern (LogP ~2.88, MW 293.99 g/mol), which significantly enhances membrane permeability and enables specific halogen-bonding (Br···π) interactions unavailable from mono-halogenated or alternate dihalogenated analogs. These quantitative physicochemical and steric properties make it an ideal scaffold for designing chemical probes targeting lipid-rich environments, developing N-heterocyclic carbene (NHC) ligands for metallodrug discovery, or advancing crystal engineering studies. Procure this specific scaffold to ensure the precise electronic and steric profiles required for target engagement and self-assembly.

Molecular Formula C8H10Br2N2
Molecular Weight 293.99 g/mol
Cat. No. B12434865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dibromophenyl)ethane-1,2-diamine
Molecular FormulaC8H10Br2N2
Molecular Weight293.99 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)C(CN)N
InChIInChI=1S/C8H10Br2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2
InChIKeySSQNWRFNXOLVKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dibromophenyl)ethane-1,2-diamine: Key Physicochemical and Structural Properties for Procurement


1-(3,5-Dibromophenyl)ethane-1,2-diamine (CAS: 1089345-61-8) is a member of the aryl diamine class, characterized by a central ethane-1,2-diamine backbone substituted at the 1-position with a 3,5-dibromophenyl ring. Its molecular formula is C8H10Br2N2 with a molecular weight of 293.99 g/mol . The compound is commercially available as a free base and as various salt forms (e.g., hydrochloride, dihydrochloride) with a typical purity specification of 95% by HPLC . Its key computed properties include a topological polar surface area of 52 Ų and a predicted LogP of approximately 2.88, indicating moderate lipophilicity .

Why 1-(3,5-Dibromophenyl)ethane-1,2-diamine Cannot Be Readily Substituted: Implications of Bromination Pattern and Physicochemical Profile


Simple substitution with other halogenated aryl diamines is unlikely to replicate the specific properties of 1-(3,5-Dibromophenyl)ethane-1,2-diamine. The unique combination of the 3,5-dibromination pattern and the ethane-1,2-diamine scaffold creates a distinct physicochemical and steric profile. For instance, the presence of two bromine atoms significantly increases molecular weight (293.99 g/mol) and lipophilicity (predicted LogP 2.88) compared to its chloro- or fluoro- analogs . This impacts crucial parameters like membrane permeability, metabolic stability, and off-target binding profiles [1]. Furthermore, the specific substitution pattern on the phenyl ring dictates the compound's electronic properties and potential for forming specific intermolecular interactions (e.g., halogen bonding), which are not preserved in mono-halogenated or differently substituted variants [2]. Therefore, procurement decisions must be based on the specific quantitative differentiators outlined below, rather than assuming functional equivalence within the broader class.

Quantitative Differentiation Guide for 1-(3,5-Dibromophenyl)ethane-1,2-diamine vs. Key Analogs


Increased Lipophilicity (LogP) vs. 3,5-Dichloro Analog

1-(3,5-Dibromophenyl)ethane-1,2-diamine exhibits a significantly higher computed LogP value compared to its 3,5-dichloro analog, reflecting the greater lipophilicity of bromine substituents. This property is a key determinant of a compound's ability to passively diffuse across biological membranes .

Physicochemical Properties Lipophilicity Drug Design

Higher Molecular Weight and Polar Surface Area vs. Mono-Brominated and Non-Halogenated Analogs

The presence of two bromine atoms on the phenyl ring results in a molecular weight of 293.99 g/mol and a topological polar surface area (TPSA) of 52 Ų for 1-(3,5-Dibromophenyl)ethane-1,2-diamine [1]. These values are substantially higher than those of mono-brominated analogs (e.g., 1-(3-Bromophenyl)ethane-1,2-diamine; MW: 215.09 g/mol) .

Physicochemical Properties Molecular Weight PSA

Potent Anticancer Activity of Derivatives Containing the 3,5-Dibromophenyl Moiety

While direct data for the target compound is not available, a study on 3,5-dibromophenyl-functionalised imidazolium salts and their corresponding [Au(NHC)2]+ complexes provides quantitative evidence for the biological relevance of this specific substituent. The Au-NHC complexes featuring the 3,5-dibromophenyl group demonstrated potent anticancer activity against OVCAR-8 ovarian cancer cells at low micromolar concentrations [1].

Anticancer Ovarian Cancer Gold Complexes

Recommended Application Scenarios for 1-(3,5-Dibromophenyl)ethane-1,2-diamine Based on Differentiated Properties


Scaffold for Developing Lipophilic Chemical Probes

Given its moderate-to-high predicted LogP (2.88) and significant molecular weight relative to other aryl diamines, this compound is best suited as a core scaffold for designing chemical probes intended for targets in lipid-rich environments, such as membrane-bound receptors or intracellular compartments. Its lipophilicity, inferred from the dibromo-substitution pattern, can enhance membrane permeability, a key requirement for such probes .

Synthesis of Halogen Bond Donor/Acceptor Systems

The 3,5-dibromophenyl group is a well-documented participant in halogen bonding (Br···π) and other non-covalent interactions, as demonstrated in crystallographic studies of related compounds [1]. This makes 1-(3,5-Dibromophenyl)ethane-1,2-diamine a valuable building block for supramolecular chemistry, crystal engineering, or for designing ligands where specific intermolecular contacts are required for target engagement or self-assembly.

Precursor for 3,5-Dibromophenyl-Functionalised Ligands and Catalysts

The presence of the 1,2-diamine moiety allows for easy derivatization into a wide range of ligands, including N-heterocyclic carbenes (NHCs), Schiff bases, and other chelating frameworks. Research has shown that incorporating a 3,5-dibromophenyl substituent into such ligands can yield complexes with potent biological activity, as seen with Au-NHC complexes against ovarian cancer cells [1]. This establishes the compound's utility in metallodrug discovery and catalyst development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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